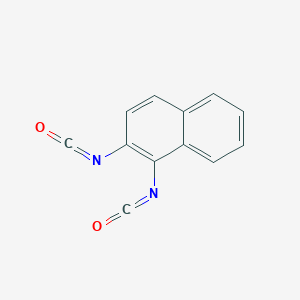

Naphthalene diisocyanate

Vue d'ensemble

Description

Naphthalene diisocyanate is an aromatic diisocyanate compound with the chemical formula C₁₂H₆N₂O₂. It is a white to light-yellow crystalline solid with a characteristic odor. This compound is primarily used in the production of high-performance polyurethane elastomers, which are known for their excellent mechanical properties, thermal stability, and resistance to wear and tear .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Naphthalene diisocyanate can be synthesized through several methods. One common method involves the reaction of 1,5-diaminonaphthalene with phosgene (COCl₂) under controlled conditions. The reaction typically takes place in an organic solvent, such as toluene, at elevated temperatures and pressures .

Another method involves the hydrogenation of 1,5-dinitronaphthalene in the presence of a catalyst to produce 1,5-diaminonaphthalene, which is then reacted with di(trichloromethyl) carbonate to form this compound . This method is advantageous due to its high yield and relatively simple process.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and specialized equipment to handle the toxic and reactive intermediates. The process typically includes steps such as hydrogenation, phosgenation, and purification to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Naphthalene diisocyanate undergoes various chemical reactions, including:

Addition Reactions: Reacts with alcohols to form urethanes.

Polymerization Reactions: Reacts with polyols to form polyurethanes.

Hydrolysis: Reacts with water to form amines and carbon dioxide.

Common Reagents and Conditions

Alcohols: Used in the formation of urethanes.

Polyols: Used in the production of polyurethanes.

Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.

Major Products Formed

Polyurethanes: Formed through polymerization with polyols.

Urethanes: Formed through addition reactions with alcohols.

Amines and Carbon Dioxide: Formed through hydrolysis.

Applications De Recherche Scientifique

Naphthalene diisocyanate has a wide range of applications in scientific research and industry:

Polyurethane Production: Used to produce high-performance polyurethane elastomers with excellent mechanical properties and thermal stability.

Coatings and Adhesives: Used in the formulation of durable coatings and adhesives with high resistance to wear and environmental factors.

Nanocomposites: Used in the synthesis of water-dispersible polyurethane nanocomposites with enhanced mechanical and magnetic properties.

Biomedical Applications: Investigated for potential use in drug delivery systems and biomedical devices due to its biocompatibility and mechanical strength.

Mécanisme D'action

The mechanism of action of naphthalene diisocyanate primarily involves its reactivity with nucleophiles, such as alcohols and amines. The compound’s isocyanate groups (-NCO) react with hydroxyl (-OH) and amino (-NH₂) groups to form urethane and urea linkages, respectively. This reactivity is the basis for its use in the production of polyurethanes and other polymeric materials .

Comparaison Avec Des Composés Similaires

Naphthalene diisocyanate is compared with other aromatic diisocyanates, such as:

Toluene Diisocyanate (TDI): Used primarily in the production of flexible foams.

Methylenediphenyl Diisocyanate (MDI): Used in the production of rigid foams and elastomers.

p-Phenylene Diisocyanate (PPDI): Less commonly used but offers similar properties to this compound in terms of rigidity and thermal stability.

Conclusion

This compound is a versatile compound with significant applications in the production of high-performance polyurethanes and other polymeric materials. Its unique chemical properties, including high thermal stability and mechanical strength, make it an essential component in various industrial and scientific applications.

Propriétés

IUPAC Name |

1,2-diisocyanatonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O2/c15-7-13-11-6-5-9-3-1-2-4-10(9)12(11)14-8-16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHZWRZAWJVPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948449 | |

| Record name | 1,2-Diisocyanatonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25551-28-4 | |

| Record name | Naphthalene, diisoyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025551284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diisocyanatonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

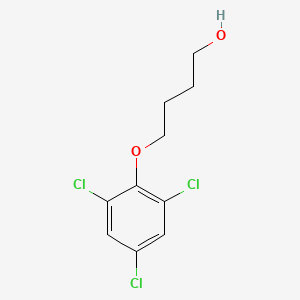

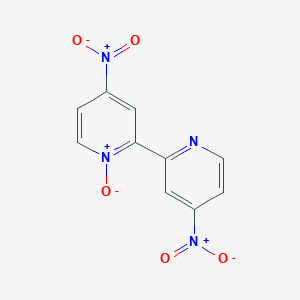

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1622752.png)

![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylic acid](/img/structure/B1622761.png)

![Tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane](/img/structure/B1622769.png)